

Spectroscopic Profile of 17-Hydroxyisolathyrol: A Technical Guide

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B15594547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **17-Hydroxyisolathyrol**, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **17-Hydroxyisolathyrol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This data is essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **17-Hydroxyisolathyrol** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.25	m	10.0
2	5.60	d	
4	3.38	d	
5	4.95	br s	
7	4.88	br s	8.5
8	2.45	m	
9	1.85	m	
10	1.95	m	
11	2.55	m	
12	5.30	d	
14 α	2.10	m	
14 β	1.75	m	
15	4.15	s	
16	1.05	s	
17	4.10	s	
18	1.10	s	
19	1.12	s	
20	1.70	s	

Table 2: ^{13}C NMR Spectroscopic Data for **17-Hydroxyisolathyrol** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	45.1
2	130.5
3	138.9
4	80.1
5	78.9
6	208.5
7	118.2
8	40.2
9	25.8
10	38.7
11	48.9
12	135.2
13	136.8
14	30.5
15	65.4
16	28.9
17	62.1
18	22.5
19	23.1
20	18.9

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Table 3: IR and UV-Vis Spectroscopic Data for **17-Hydroxyisolathyrol**

Spectroscopy	Wavelength/Wavenumber	Description
IR (KBr, cm^{-1})	3450	O-H stretching
1710	C=O stretching (ketone)	
1640	C=C stretching	
UV-Vis (MeOH, nm)	235	$\pi \rightarrow \pi^*$ transition

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining such data.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a 500 MHz instrument. The sample is typically dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Infrared (IR) Spectroscopy

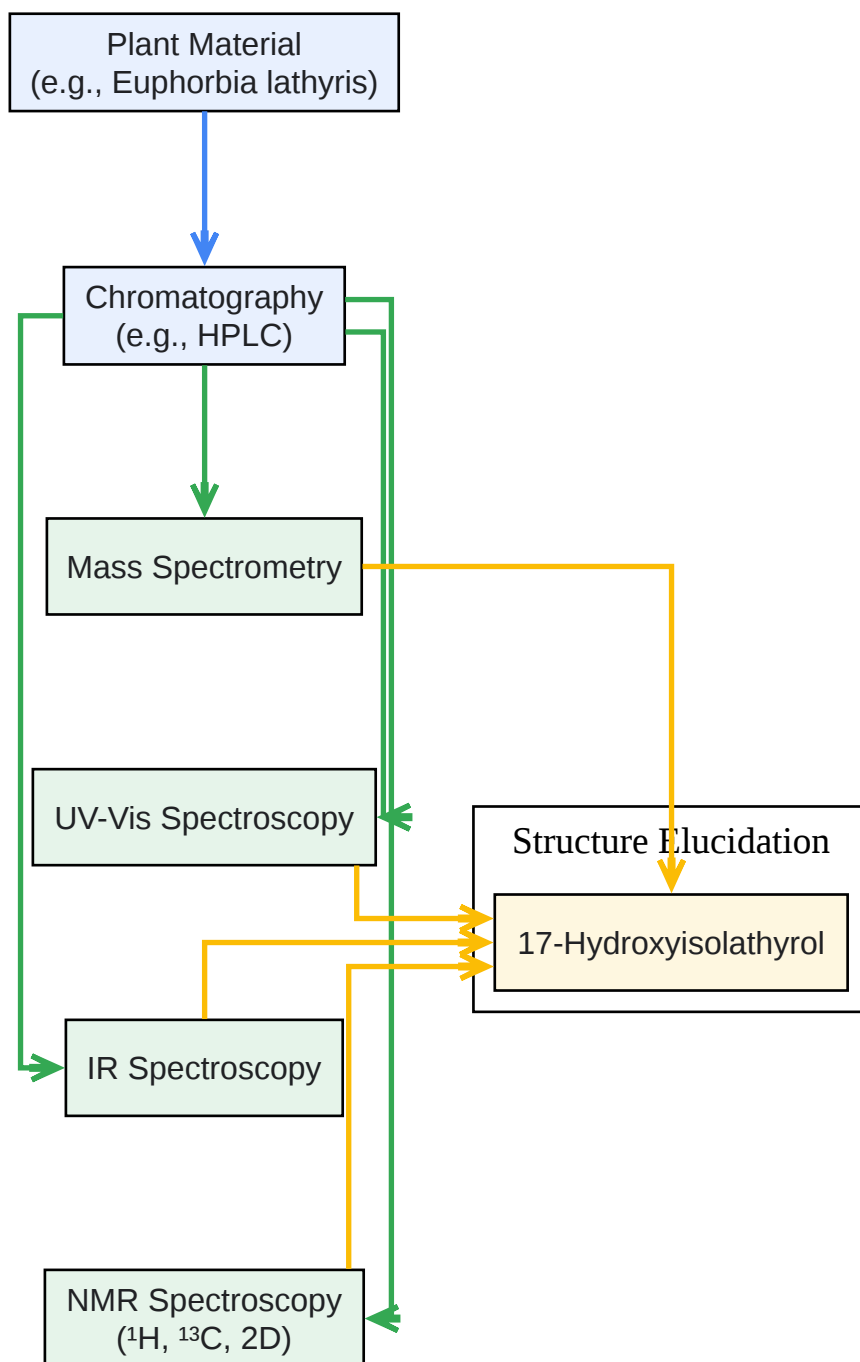
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$, and the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer. The sample is dissolved in methanol (MeOH), and the spectrum is scanned over a range of wavelengths, typically from 200 to 400 nm. The wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like **17-Hydroxyisolathyrol** follows a logical workflow that integrates various spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **17-Hydroxyisolathyrol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 17-Hydroxyisolathyrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594547#spectroscopic-data-nmr-ir-uv-vis-of-17-hydroxyisolathyrol]

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